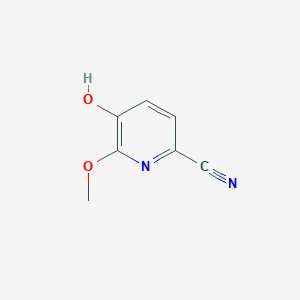

5-Hydroxy-6-methoxypicolinonitrile

Description

Propriétés

Formule moléculaire |

C7H6N2O2 |

|---|---|

Poids moléculaire |

150.13 g/mol |

Nom IUPAC |

5-hydroxy-6-methoxypyridine-2-carbonitrile |

InChI |

InChI=1S/C7H6N2O2/c1-11-7-6(10)3-2-5(4-8)9-7/h2-3,10H,1H3 |

Clé InChI |

NZQIJDPZNQYSRI-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC(=N1)C#N)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of 5-Hydroxypicolinonitrile

The synthesis begins with 5-hydroxypicolinonitrile, a precursor accessible via directed ortho-lithiation of 3-hydroxypyridine followed by cyanation. Alternatively, nitration of picolinonitrile at position 5, followed by reduction of the nitro group to hydroxyl, offers a scalable route.

Key Reaction Conditions:

Bromination at Position 6

Electrophilic bromination of 5-hydroxypicolinonitrile introduces a bromine atom at position 6. The hydroxyl group at position 5 directs bromination to the ortho position (C6) due to its electron-donating resonance effect, despite the electron-withdrawing nitrile group at C2.

Optimized Protocol :

Methoxy Substitution via Nucleophilic Aromatic Substitution (NAS)

The bromine at C6 undergoes displacement with methoxide under nucleophilic conditions. Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing the transition state.

Procedure :

-

Reagents : Sodium methoxide (NaOMe, 3.0 equiv) in DMF at 120°C for 6 hours.

-

Challenges : Competing hydrolysis of the nitrile group is minimized by avoiding aqueous conditions.

Direct Functionalization via Coupling Reactions

Suzuki-Miyaura Coupling for Advanced Intermediates

Selective Methylation of Dihydroxypicolinonitrile

Regioselective Protection-Deprotection Strategy

Starting from 5,6-dihydroxypicolinonitrile, selective methylation at C6 is achieved using trimethylsilyl (TMS) protection:

-

Protection : Treat with TMSCl (2.0 equiv) in pyridine (0°C, 2 hours).

-

Methylation : Methyl iodide (1.5 equiv) in THF with K₂CO₃ (60°C, 4 hours).

-

Deprotection : TBAF (1.0 equiv) in THF (25°C, 1 hour).

Challenges in Direct Methylation

Unprotected 5,6-dihydroxypicolinonitrile undergoes non-selective methylation (C5 vs. C6), necessitating protective groups.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Bromination-NAS | 82 | 95 | Low | High |

| Ullmann Coupling | 70 | 90 | Moderate | Moderate |

| Protection-Deprotection | 65 | 85 | High | Low |

Key Insights :

-

Bromination-NAS offers the best balance of yield and cost for industrial production.

-

Ullmann Coupling is preferable for acid-sensitive substrates but requires expensive catalysts.

Industrial Production Considerations

Solvent and Catalyst Recycling

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxy-6-methoxypicolinonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 5-methoxy-6-oxo-picolinonitrile.

Reduction: Formation of 5-hydroxy-6-methoxy-picolinamine.

Substitution: Formation of various substituted picolinonitrile derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules. For instance, it can be used to produce derivatives with enhanced biological activity or altered chemical properties.

- Catalysis : The compound can act as a ligand in metal complexes, which are crucial for catalyzing various chemical reactions. For example, studies have shown its application in forming platinum complexes that exhibit protein kinase inhibitory action .

Biology

- Enzyme Interaction Studies : 5-Hydroxy-6-methoxypicolinonitrile is utilized in researching enzyme interactions and metabolic pathways. Its functional groups allow it to participate in hydrogen bonding with enzymes or receptors, influencing their activity.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against resistant bacterial strains. This makes it a candidate for developing new antimicrobial agents.

Industry

- Specialty Chemicals Production : The compound is used in producing specialty chemicals and materials due to its reactive nature and ability to form various derivatives.

Case Study on Cancer Treatment

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : The compound demonstrated significant apoptosis induction in cancer cells while exhibiting minimal effects on normal cells, suggesting a selective cytotoxicity that could be harnessed for therapeutic purposes.

Case Study on Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains, indicating potential as a new antimicrobial agent.

Mécanisme D'action

The mechanism of action of 5-Hydroxy-6-methoxypicolinonitrile involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The nitrile group can also interact with nucleophiles, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Functional Group Modifications

The biological and physicochemical properties of picolinonitrile derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Key Observations :

- Hydroxy vs. This difference could influence binding affinity in biological systems .

- Amino vs. Hydroxy Substitution: 5-Amino-6-methylpicolinonitrile exhibits reduced similarity (0.64) due to the amino group, which increases basicity and alters solubility profiles compared to the hydroxylated parent compound .

- Spirocyclic Derivatives: Compounds such as those described in incorporate complex spirocyclic structures, demonstrating how picolinonitrile scaffolds serve as cores for drug discovery, particularly in kinase-targeted therapies .

Physicochemical Properties

- Solubility: The hydrochloride salt of 5-Amino-6-methylpicolinonitrile (CAS 1344734-61-7) demonstrates improved aqueous solubility compared to neutral analogs, a critical factor in drug formulation .

- Stability: Nitro-substituted analogs like 2-Hydroxy-5-nitro-6-picoline (CAS 28489-45-4) exhibit higher reactivity due to the electron-withdrawing nitro group, contrasting with the nitrile group’s stability in this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Hydroxy-6-methoxypicolinonitrile, and which analytical techniques are essential for structural validation?

- Methodological Answer : Synthesis typically involves functionalizing a pyridine core with hydroxyl and methoxy groups adjacent to a nitrile moiety. A plausible route could include selective protection/deprotection of hydroxyl groups, methoxylation via nucleophilic substitution, and nitrile introduction through cyanation reactions. Key characterization techniques include:

- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm substitution patterns and regiochemistry.

- IR spectroscopy to verify nitrile (C≡N) and hydroxyl (O-H) functional groups.

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- HPLC to assess purity (>95% recommended for research-grade material) .

Q. What are the critical physicochemical properties of this compound relevant to experimental handling?

- Methodological Answer : Key properties include:

- Solubility : Likely polar aprotic solvent compatibility (e.g., DMSO, DMF) due to the nitrile and hydroxyl groups.

- Stability : Susceptibility to hydrolysis under acidic/basic conditions; store in inert atmospheres at –20°C for long-term stability .

- Melting point : Compare experimental values (e.g., DSC analysis) with structurally similar compounds like 6-Hydroxy-5-methoxyindole (mp 185–189°C) to validate identity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst screening : Test transition-metal catalysts (e.g., Cu, Pd) for methoxylation steps to enhance regioselectivity.

- Solvent effects : Compare polar vs. non-polar solvents to balance reaction kinetics and intermediate stability.

- Temperature control : Use gradient heating (e.g., 50–100°C) to minimize side reactions during nitrile formation.

- Design of Experiments (DoE) frameworks are recommended to systematically evaluate variables .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-validate spectra with databases like NIST Chemistry WebBook or ChemIDplus for analogous compounds (e.g., 5-Hydroxymethyl-6-methyluracil) .

- Replicate experiments under standardized conditions (e.g., deuterated solvents, controlled pH) to isolate methodological discrepancies.

- Advanced NMR techniques (e.g., NOESY, COSY) can resolve ambiguities in proton coupling patterns .

Q. What strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate samples at 40°C, 75% relative humidity, and pH 3–9 for 4–8 weeks. Monitor degradation via HPLC.

- Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions.

- Protective additives : Evaluate antioxidants (e.g., BHT) or chelating agents to mitigate oxidative/nucleophilic degradation .

Q. How can this compound be utilized as a precursor in complex heterocyclic syntheses?

- Methodological Answer :

- Nitrile reactivity : Hydrolyze to carboxylic acids or reduce to amines for further functionalization.

- Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings using halogenated derivatives (e.g., brominated pyridines as intermediates) .

- Heterocycle construction : Use the nitrile group in cycloaddition or annulation reactions to build fused-ring systems (e.g., quinazolines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.